molecular formula C15H25N3OS B2648179 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide CAS No. 955258-09-0

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide

Cat. No.: B2648179
CAS No.: 955258-09-0
M. Wt: 295.45
InChI Key: KYSIMVUAPOYARS-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide is a synthetic small molecule characterized by a unique structural framework. The compound features:

  • A thiophen-3-yl group, an electron-rich heterocyclic aromatic system that may influence pharmacokinetic properties or participate in π-π stacking interactions.
  • An isobutyramide side chain, which introduces steric bulk and modulates lipophilicity.

Properties

IUPAC Name

2-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-12(2)15(19)16-10-14(13-4-9-20-11-13)18-7-5-17(3)6-8-18/h4,9,11-12,14H,5-8,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSIMVUAPOYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the alkylation of piperazine with 4-methylhalide under basic conditions to form 4-methylpiperazine.

    Thiophene Derivative Preparation: Thiophene-3-carboxaldehyde is synthesized through the Vilsmeier-Haack reaction, which involves the formylation of thiophene.

    Coupling Reaction: The 4-methylpiperazine is then coupled with the thiophene derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the coupled product with isobutyryl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a saturated piperidine derivative.

    Substitution: The methyl group on the piperazine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Functional Impact Reference
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide Piperazine-thiophene-ethylamide 4-methylpiperazine, thiophen-3-yl, isobutyramide Enhanced solubility (methylpiperazine), potential CNS activity (thiophene)
Compound 197 (Example 10A) Piperazine-indazole-pyridine-acetamide 4-ethylpiperazine, chloro-indazole, 3-hydroxy-3-methylbutynyl Increased lipophilicity (ethylpiperazine), kinase inhibition (indazole core)
Generic arylpiperazine derivatives Aryl-piperazine-amide Variable aryl groups (e.g., phenyl, pyridyl) Tunable receptor selectivity (aryl group-dependent)

Key Observations:

Piperazine Substitution: The 4-methylpiperazine group in the target compound may offer improved water solubility compared to the 4-ethylpiperazine in Compound 197 . Ethyl substituents typically increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core :

  • The thiophen-3-yl group in the target compound contrasts with the chloro-indazole and pyridine systems in Compound 195. Thiophene’s electron-rich nature may facilitate interactions with aromatic residues in enzymes or receptors, while indazole/pyridine cores are often associated with kinase inhibition .

Amide Side Chain :

  • The isobutyramide side chain introduces steric hindrance, which might reduce metabolic degradation compared to the smaller acetamide group in Compound 196. This could prolong half-life but limit binding to sterically constrained active sites.

Research Findings and Hypothetical Implications

  • Synthetic Feasibility : The synthesis of the target compound likely parallels methods for Compound 197, involving amide coupling and piperazine alkylation steps .
  • Pharmacological Potential: The 4-methylpiperazine-thiophene scaffold suggests possible central nervous system (CNS) activity, as similar structures are found in antipsychotic or antidepressant agents. The absence of a sulfonamide group (cf. Compound 197) may reduce off-target effects on kinases or proteases.

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a piperazine moiety, a thiophene ring, and an isobutyramide group. The presence of these functional groups suggests diverse interactions with biological systems, potentially influencing pharmacological effects.

Component Description
Piperazine A bicyclic structure that can interact with neurotransmitter receptors.
Thiophene A five-membered aromatic ring that may enhance lipophilicity and bioactivity.
Isobutyramide An amide group that can form hydrogen bonds with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's unique structure allows it to participate in various biochemical pathways, potentially leading to multiple pharmacological effects.

Potential Biological Targets

  • Receptors: The piperazine component may facilitate binding to neurotransmitter receptors, influencing central nervous system (CNS) activities.
  • Enzymes: The isobutyramide group can interact with enzymes, potentially altering their activity and affecting metabolic pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity: Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties: Similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties.
  • Neuroactive Effects: Given the piperazine moiety's known neuroactivity, this compound may influence neurotransmitter systems, offering potential for treating CNS disorders.

Case Studies

Several studies have been conducted to evaluate the biological activity of structurally related compounds:

  • Study on Piperazine Derivatives:
    • Objective: To assess the anticancer properties of piperazine derivatives.
    • Findings: Compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines.
  • Antimicrobial Assessment:
    • Objective: To evaluate the antimicrobial efficacy of thiophene-containing compounds.
    • Findings: Some derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria.

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